molecular formula C35H33FO8 B12421472 Pde4-IN-3

Pde4-IN-3

Cat. No.: B12421472
M. Wt: 600.6 g/mol
InChI Key: OVSHRJGAYOZGQR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde4-IN-3 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are a group of compounds that inhibit the activity of the enzyme phosphodiesterase 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate. By inhibiting this enzyme, phosphodiesterase 4 inhibitors increase the levels of cyclic adenosine monophosphate within cells, leading to various physiological effects. These compounds have been investigated for their potential therapeutic applications in a range of diseases, including inflammatory diseases, respiratory diseases, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde4-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and ensuring compliance with regulatory standards. The industrial production process may also involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pde4-IN-3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

Pde4-IN-3 exerts its effects by inhibiting the activity of the enzyme phosphodiesterase 4. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate within cells. Cyclic adenosine monophosphate acts as a second messenger in various cellular signaling pathways, regulating processes such as secretion, contraction, metabolism, and growth. By increasing cyclic adenosine monophosphate levels, this compound modulates the expression of genes and proteins involved in inflammation, immune response, and other physiological functions .

Comparison with Similar Compounds

Pde4-IN-3 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds inhibit phosphodiesterase 4 and increase cyclic adenosine monophosphate levels, they differ in their chemical structures, selectivity, and therapeutic applications. For example:

This compound is unique in its specific binding properties and inhibitory efficacy, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C35H33FO8

Molecular Weight

600.6 g/mol

IUPAC Name

(E)-4-[9-[(4-fluorophenyl)methoxy]-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-6-oxopyrano[3,2-b]xanthen-5-yl]oxybut-2-enoic acid

InChI

InChI=1S/C35H33FO8/c1-20(2)8-13-24-30-26(18-28(33(24)40-5)42-19-21-9-11-22(36)12-10-21)43-27-17-25-23(14-15-35(3,4)44-25)34(31(27)32(30)39)41-16-6-7-29(37)38/h6-12,14-15,17-18H,13,16,19H2,1-5H3,(H,37,38)/b7-6+

InChI Key

OVSHRJGAYOZGQR-VOTSOKGWSA-N

Isomeric SMILES

CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OC/C=C/C(=O)O)C

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC=CC(=O)O)C

Origin of Product

United States

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